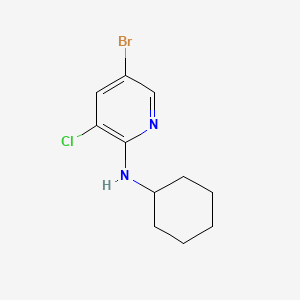

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine

描述

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine: is a chemical compound with the molecular formula C11H14BrClN2 It is a derivative of pyridine, featuring bromine and chlorine substituents at the 5 and 3 positions, respectively, and a cyclohexylamine group at the 2 position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine typically involves the following steps:

Starting Material: The synthesis begins with pyridine as the core structure.

Bromination: Bromine is introduced at the 5-position of the pyridine ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Chlorination: Chlorine is then introduced at the 3-position using a chlorinating agent like thionyl chloride (SOCl2).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反应分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or the substituents.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Products: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation Products: Formation of N-oxides or other oxidized derivatives.

Reduction Products: Formation of reduced amine derivatives.

科学研究应用

Pharmaceutical Applications

Drug Development:

The compound has been investigated for its potential as a therapeutic agent targeting specific enzymes and receptors. Its halogenated structure enhances binding affinity, which is crucial for the development of inhibitors against various biological targets.

Case Study: FLT3 Inhibitors

A study highlighted the structure-activity relationship (SAR) of aminopyrimidine analogs, including compounds similar to 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine. These compounds exhibited potent inhibitory effects against the FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML) treatment. The modifications in the chemical structure led to significant improvements in potency against FLT3 mutations, showcasing the therapeutic potential of similar compounds in oncology .

Table 1: FLT3 Inhibition Potency of Related Compounds

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| 5e | 3.6 | High |

| 1 | Varies | Moderate |

Neuroprotective Potential

Emerging research indicates that compounds structurally related to this compound may have neuroprotective properties. For instance, a recent study on c-Abl inhibitors demonstrated that certain derivatives could significantly reduce neurotoxicity associated with Parkinson's disease models. These findings suggest potential applications in treating neurodegenerative disorders .

Environmental Impact Studies

Research has also focused on the environmental implications of halogenated compounds like this compound. Studies examine their degradation pathways and potential ecological risks due to their persistence and bioaccumulation in various environments .

作用机制

The mechanism of action of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

相似化合物的比较

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Similar structure but with a pyrimidine core.

3-Bromo-5-chloro-N-cyclohexylpyridin-2-amine: Similar structure but with different positions of bromine and chlorine.

5-Bromo-3-chloro-N-cyclohexylpyrimidin-2-amine: Similar structure but with a pyrimidine core.

Uniqueness:

Structural Features: The unique combination of bromine, chlorine, and cyclohexylamine groups on the pyridine core.

Reactivity: Its specific reactivity profile in substitution, oxidation, and reduction reactions.

Applications: Its diverse applications in chemistry, biology, medicine, and industry, making it a versatile compound for research and development.

生物活性

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine (C11H14BrClN2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article details its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with bromine and chlorine atoms, along with a cyclohexyl group attached to the nitrogen atom. This unique structure contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly those associated with acute myeloid leukemia (AML). The compound's mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes critical for cancer cell growth. For example, it has shown promising results as a FLT3 (FMS-like tyrosine kinase 3) inhibitor, which is particularly relevant in the context of AML treatment. The structure-activity relationship (SAR) studies suggest that modifications to the cyclohexyl group can enhance its inhibitory potency against FLT3.

Antimicrobial Activity

In addition to anticancer effects, this compound has also been evaluated for antimicrobial properties. Preliminary tests indicate activity against a range of bacterial strains, suggesting potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound selectively inhibits FLT3, which plays a crucial role in hematopoiesis and is often mutated in AML.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, impacting oxidative stress responses.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits FLT3 in AML cells | |

| Antimicrobial | Active against various bacterial strains | |

| Enzyme Inhibition | Targets specific kinases related to cancer |

Case Study: FLT3 Inhibition

A notable study explored the effects of this compound on MV4-11 cells, a model for FLT3-mutated AML. The compound exhibited an IC50 value indicating potent inhibition of cell proliferation, suggesting its potential as a therapeutic agent for AML patients with FLT3 mutations.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine, and how can reaction conditions be optimized?

- Methodology :

- Core route : React 2-amino-5-bromo-3-chloropyridine with cyclohexylamine under Buchwald-Hartwig coupling conditions using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 80–100°C .

- Alternative : Substitute bromine via Ullmann coupling using CuI as a catalyst and K₂CO₃ as a base in DMSO at 120°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DMF to DMSO for higher solubility) and catalyst loading (0.5–2 mol%) to improve yield (typically 60–85%) .

Q. How can NMR and mass spectrometry resolve structural ambiguities in this compound?

- Methodology :

- ¹H NMR : Expect signals at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 6.8–7.5 ppm (pyridine H4 and H6), and δ 3.2 ppm (NH coupling). Overlapping signals can be resolved using 2D COSY or NOESY .

- ¹³C NMR : Pyridine carbons appear at 120–150 ppm; cyclohexyl carbons at 25–35 ppm. Use DEPT-135 to distinguish CH₃ groups .

- HRMS : Look for [M+H]⁺ at m/z 304.03 (C₁₁H₁₃BrClN₂⁺) with isotopic peaks confirming Br/Cl .

Q. What purification strategies are effective for isolating this compound?

- Methodology :

- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate unreacted amines and halide byproducts .

- Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter. Purity >95% is achievable with 2–3 iterations .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical validation .

Q. Which substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Bromine vs. Chlorine : Bromine at C5 undergoes Suzuki coupling preferentially over chlorine at C3. Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ .

- Cyclohexyl group : Steric hindrance slows nucleophilic substitution at C2. Mitigate by using bulkier bases (e.g., DBU) in SNAr reactions .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for selective functionalization?

- Methodology :

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for bromine substitution. Compare activation energies for Suzuki vs. Buchwald-Hartwig pathways .

- Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The cyclohexyl group may occupy hydrophobic pockets .

Q. How should researchers address contradictory data on biological activity in different assays?

- Methodology :

- Dose-response curves : Test cytotoxicity (MTT assay) and target inhibition (kinase activity assays) across concentrations (1–100 µM). Contradictions may arise from off-target effects .

- Meta-analysis : Compare IC₅₀ values from >3 independent studies. Use ANOVA to identify assay-specific variability (e.g., cell line differences) .

Q. What strategies validate degradation products under environmental conditions?

- Methodology :

- Hydrolysis study : Incubate in pH 7.4 buffer at 37°C for 48h. Analyze via LC-MS for debrominated or oxidized products (e.g., 3-chloro-N-cyclohexylpyridin-2-amine) .

- Photostability : Expose to UV light (254 nm) and monitor degradation using HPLC-DAD. Major products often include ring-opened amides .

Q. How can retrosynthetic planning tools improve scalable synthesis?

- Methodology :

- AI-driven platforms : Use Reaxys or Pistachio to prioritize routes with fewer steps and greener solvents (e.g., replacing DMF with cyclopentyl methyl ether) .

- Benchmarking : Compare predicted routes to literature yields. For example, AI-suggested Pd-catalyzed amination may reduce side products vs. traditional methods .

属性

IUPAC Name |

5-bromo-3-chloro-N-cyclohexylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClN2/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQYVKICKAXHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682407 | |

| Record name | 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-98-2 | |

| Record name | 2-Pyridinamine, 5-bromo-3-chloro-N-cyclohexyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。